molecular formula C10H14N2O5S B2899828 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 875163-97-6

1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2899828
CAS RN: 875163-97-6
M. Wt: 274.29
InChI Key: LNPJLJXTMBERAA-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Attached to this ring is a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom . The molecule also contains a sulfonyl group (-SO2-) and a carboxylic acid group (-COOH) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrrole ring might undergo electrophilic aromatic substitution, while the morpholine ring could participate in reactions involving the nitrogen or oxygen atom . The sulfonyl and carboxylic acid groups could also react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Mechanism of Action

The mechanism of action of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2). PDE4 is involved in the regulation of inflammation, while PLA2 is involved in the production of inflammatory mediators. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antitumor activities. It has also been studied for its potential use as a diagnostic agent for cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes, including PDE4 and PLA2. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid. One direction is the development of new drugs based on its scaffold. Another direction is the study of its potential use as a diagnostic agent for cancer. In addition, further studies are needed to determine its safety and efficacy in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid can be synthesized by various methods, including the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with morpholine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography using a silica gel column.

Scientific Research Applications

1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic agent for cancer. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-11-7-8(6-9(11)10(13)14)18(15,16)12-2-4-17-5-3-12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJLJXTMBERAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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